molecular formula C17H14FN3O B10995183 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide

Cat. No.: B10995183
M. Wt: 295.31 g/mol
InChI Key: NLZQILNSIMSWMK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide, also known by its chemical formula C17H12F2N4O, is a synthetic organic compound. Let’s explore its properties and applications.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-fluorobenzoic acid with 2-cyclopropyl-1H-benzimidazole in the presence of appropriate reagents. The reaction proceeds through amide bond formation.

2.2 Reaction Conditions: The reaction typically occurs under reflux conditions using solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Acid chlorides or activated esters of 4-fluorobenzoic acid can also be employed.

2.3 Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described routes. Optimization of reaction conditions and purification steps ensures high yields.

Chemical Reactions Analysis

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding N-oxide.

    Reduction: Reduction of the nitro group (if present) yields the corresponding amine.

    Substitution: The amide nitrogen can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

    Substitution: Acid chlorides or anhydrides.

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the amine, while substitution leads to various amide derivatives.

Scientific Research Applications

4.1 Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique benzimidazole moiety.

    Organic Synthesis: It serves as a building block for more complex molecules.

4.2 Biology and Medicine:

    Anticancer Properties: Studies suggest that derivatives of this compound exhibit anticancer activity by targeting specific cellular pathways.

    Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.

4.3 Industry:

    Agrochemicals: It may find applications in crop protection chemicals.

    Material Science: Its structural features make it interesting for material design.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, possibly affecting cell signaling pathways.

Comparison with Similar Compounds

While N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, similar compounds include other benzimidazole derivatives like albendazole and mebendazole.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-fluorobenzamide

InChI

InChI=1S/C17H14FN3O/c18-12-5-3-11(4-6-12)17(22)19-13-7-8-14-15(9-13)21-16(20-14)10-1-2-10/h3-10H,1-2H2,(H,19,22)(H,20,21)

InChI Key

NLZQILNSIMSWMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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